2-(4-Azidomethylphenyl)isothiazol-3-one
CAS No.:
Cat. No.: VC13978367
Molecular Formula: C10H8N4OS
Molecular Weight: 232.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N4OS |
|---|---|
| Molecular Weight | 232.26 g/mol |
| IUPAC Name | 2-[4-(azidomethyl)phenyl]-1,2-thiazol-3-one |
| Standard InChI | InChI=1S/C10H8N4OS/c11-13-12-7-8-1-3-9(4-2-8)14-10(15)5-6-16-14/h1-6H,7H2 |
| Standard InChI Key | ASFICOPHJRBDCX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CN=[N+]=[N-])N2C(=O)C=CS2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemical Properties
2-(4-Azidomethylphenyl)isothiazol-3-one is characterized by a bicyclic framework comprising an isothiazol-3-one ring fused to a phenyl group substituted with an azidomethyl moiety. The IUPAC name, 2-[4-(azidomethyl)phenyl]-1,2-thiazol-3-one, reflects this arrangement. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.26 g/mol |
| Canonical SMILES | C1=CC(=CC=C1CN=[N+]=[N-])N2C(=O)C=CS2 |
| InChI Key | ASFICOPHJRBDCX-UHFFFAOYSA-N |
| PubChem CID | 53315311 |
The azide group () introduces reactivity for click chemistry applications, while the isothiazolone core contributes to antimicrobial activity through thiol-mediated disruption of microbial membranes.
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for verifying purity and structure. The -NMR spectrum exhibits signals for the phenyl protons (δ 7.2–7.5 ppm), azidomethyl methylene (δ 4.3 ppm), and isothiazolone ring protons (δ 6.8–7.0 ppm). High-resolution MS confirms the molecular ion peak at m/z 232.26.
Synthesis Pathways and Reaction Mechanisms
Challenges in Synthesis
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Azide Stability: The azide group’s thermal sensitivity necessitates low-temperature reactions.
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Byproduct Formation: Competing reactions may yield undesired isomers or decomposition products, requiring rigorous purification.
Antimicrobial Activity and Mechanisms
Broad-Spectrum Efficacy
Isothiazolones, including 2-(4-Azidomethylphenyl)isothiazol-3-one, inhibit bacterial and fungal growth by:
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Disrupting Cellular Respiration: Binding to thiol groups in microbial enzymes, such as dehydrogenases.
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Membrane Permeabilization: Interacting with phospholipid bilayers to induce leakage.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
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-NMR: Resolves proton environments in the phenyl and isothiazolone rings.
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-NMR: Identifies carbonyl (C=O) and thiocarbonyl (C=S) carbons at δ 170–180 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI)-MS in positive ion mode generates a predominant [M+H] peak at m/z 233.27, corroborating the molecular weight.
Industrial and Research Applications
Preservative Systems
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Paints and Coatings: Prevents microbial degradation in water-based products.
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Cosmetics: Used in concentrations ≤0.01% to inhibit spoilage organisms.
Click Chemistry Applications
The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis:
Future Research Directions
Synthetic Optimization
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Catalyst Development: Exploring organocatalysts to improve azide incorporation efficiency.
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Green Chemistry: Solvent-free or aqueous-phase synthesis to reduce environmental impact.
Biomedical Applications
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Anticancer Agents: Investigating thiol-targeting mechanisms in tumor cells.
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Antibiofilm Coatings: Functionalizing medical devices to prevent microbial colonization.
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